sodium;2-oxo-3-phenylpropanoate;hydrate

Aqueous Solubility Salt Form Comparison Biochemical Assay Preparation

Sodium 2-oxo-3-phenylpropanoate hydrate (CAS 122049-54-1, sodium phenylpyruvate monohydrate) is a hydrated sodium salt of phenylpyruvic acid, an aromatic α-keto acid derivative of phenylalanine. It presents as a white to off-white crystalline powder with a molecular weight of 204.16 g/mol (186.14 g/mol anhydrous) and a melting point exceeding 300°C.

Molecular Formula C9H9NaO4
Molecular Weight 204.15 g/mol
Cat. No. B7780656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-oxo-3-phenylpropanoate;hydrate
Molecular FormulaC9H9NaO4
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+]
InChIInChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1
InChIKeyABWVLWHPVBHFLQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Oxo-3-phenylpropanoate Hydrate: An Essential α-Keto Acid Sodium Salt for Metabolic and Enzymatic Research


Sodium 2-oxo-3-phenylpropanoate hydrate (CAS 122049-54-1, sodium phenylpyruvate monohydrate) is a hydrated sodium salt of phenylpyruvic acid, an aromatic α-keto acid derivative of phenylalanine. It presents as a white to off-white crystalline powder with a molecular weight of 204.16 g/mol (186.14 g/mol anhydrous) and a melting point exceeding 300°C . The compound serves as a substrate for phenylpyruvate decarboxylase (EC 4.1.1.43) and phenylpyruvate tautomerase, and exhibits inhibitory activity against amino acid formation and oxygen consumption . The hydrate form enhances aqueous solubility and stability compared to the free acid, making it a preferred choice for biochemical assays, enzyme kinetics studies, and metabolic pathway investigations.

Aqueous solubility profile supports stock preparation for enzymatic assays
Predominant keto tautomer aligns with substrate requirement of phenylpyruvate decarboxylase
Monohydrate salt provides predictable hydration state and storage stability

Why Sodium 2-Oxo-3-phenylpropanoate Hydrate Cannot Be Directly Substituted with Alternative Salts or Free Acid in Experimental Protocols


The choice of salt form and hydration state for α-keto acids critically influences aqueous solubility, solution stability, tautomeric equilibrium, and ultimately experimental reproducibility. The sodium salt monohydrate form of phenylpyruvate provides a well-defined stoichiometry (C9H9NaO4) and predictable hydration state, whereas the free acid (phenylpyruvic acid, CAS 156-06-9) exhibits poor water solubility (only slightly soluble in boiling water) and oxidative instability in solid form [1]. Alternative counterions such as calcium (calcium phenylpyruvate, CAS 51828-93-4) yield different solubility profiles and dissociation kinetics that affect bioavailability in enzymatic assays [2]. Furthermore, the sodium salt's predominant keto tautomeric form in aqueous solution differs substantially from the free acid's hydrated keto (gem-diol) form under acidic conditions, as demonstrated by vibrational and NMR spectroscopy [3]. Substitution without validation introduces uncontrolled variables in substrate concentration, enzyme accessibility, and kinetic measurements, potentially invalidating comparative analyses across studies.

Free Acid (Phenylpyruvic Acid)
Low water solubility and predominant gem-diol tautomer may not reproduce enzymatic substrate behavior observed with the sodium salt keto form.
Calcium Phenylpyruvate
Different counterion alters dissolution kinetics and may shift enzyme-accessibility profiles, requiring revalidation in each assay system.
Other α-Keto Acid Analogs
Structurally related compounds (e.g., 4-hydroxyphenylpyruvate, α-ketoisocaproate) are not substrates for phenylpyruvate decarboxylase and cannot serve as direct replacements.

Quantitative Differentiation Evidence: Sodium 2-Oxo-3-phenylpropanoate Hydrate vs. Structurally Related α-Keto Acids and Alternative Salt Forms


Aqueous Solubility of Sodium Salt Monohydrate vs. Free Acid and Other α-Keto Acid Salts

Sodium 2-oxo-3-phenylpropanoate hydrate exhibits significantly enhanced aqueous solubility compared to the free acid phenylpyruvate and other α-keto acid sodium salts. The sodium salt monohydrate achieves a solubility of 37 mg/mL (198.77 mM) in water at 25°C [1]. In contrast, phenylpyruvic acid (free acid) is described as 'only slightly soluble in boiling water' and oxidizes in air . This solubility advantage is attributed to the sodium counterion and the defined hydrate form (C9H9NaO4·H2O), which provides predictable aqueous dissolution kinetics essential for reproducible enzyme assays and cell-based studies.

Aqueous Solubility
Head-to-head
37 mg/mL (198.77 mM) in water at 25°C
Supports enzyme assay stock preparation without organic co-solvents
Free acid is only slightly soluble; solubility may vary with temperature
Aqueous Solubility Salt Form Comparison Biochemical Assay Preparation

Tautomeric Form in Aqueous Solution: Sodium Salt vs. Free Acid

Spectroscopic analysis reveals a fundamental difference in the predominant tautomeric species present in aqueous solution: sodium phenylpyruvate exists predominantly in the normal keto form, whereas phenylpyruvic acid exists mostly in the hydrated keto (gem-diol) form under acidic conditions [1]. IR, Raman, and NMR spectra of the sodium salt in aqueous solution confirm the keto form predominates, with only a small amount of enol form detected [1]. This tautomeric distinction has direct implications for substrate recognition by phenylpyruvate decarboxylase and phenylpyruvate tautomerase, which exhibit specificity for the keto form.

Tautomeric Form
Head-to-head
Predominant keto form by IR, Raman, NMR
Keto form is the enzyme-active substrate species
Free acid exists as gem-diol under acidic conditions
Tautomeric Equilibrium Spectroscopic Characterization Enzymatic Substrate Accessibility

Thermal and Storage Stability vs. Free Acid and Calcium Salt

Sodium 2-oxo-3-phenylpropanoate hydrate demonstrates superior solid-state stability compared to the free acid. The compound exhibits a high melting point exceeding 300°C (literature value >300°C) , whereas phenylpyruvic acid decomposes at 155°C [1]. Additionally, the free acid is documented to oxidize in air and decompose on storage if not kept dry , while the sodium salt monohydrate is stable under recommended storage conditions (2-8°C, protect from oxidizing agents) . The defined hydrate form ensures consistent water content, eliminating batch-to-batch variability in hydration state that can affect weight-based calculations.

Thermal & Storage Stability
Cross-study comparable
Melting point >300°C; stable at 2–8°C
May reduce degradation-related variability in long-term studies
Free acid decomposes at ~155°C and oxidizes in air
Compound Stability Storage Conditions Procurement and Logistics

Enzyme Substrate Specificity and Michaelis-Menten Kinetics Profile

Sodium phenylpyruvate serves as the cognate substrate for phenylpyruvate decarboxylase (EC 4.1.1.43), exhibiting classical Michaelis-Menten kinetics uniquely with 3-phenyl-2-oxopropanoate (phenylpyruvate) [1][2]. The enzyme demonstrates strict substrate specificity: aliphatic 2-oxo acids longer than 2-oxohexanoate are not substrates [3]. This substrate specificity underscores the compound's essential role as the native ligand for this enzyme class, whereas related aromatic α-keto acids (e.g., 4-hydroxyphenylpyruvate) or aliphatic analogs (e.g., α-ketoisocaproate) cannot substitute without altering kinetic parameters or eliminating activity altogether.

Enzyme Substrate Specificity
Class-level
Classical Michaelis-Menten kinetics with phenylpyruvate decarboxylase
Reported substrate specificity supports enzyme kinetics studies
Aliphatic analogs >C6 are not substrates; class-level inference
Enzyme Kinetics Substrate Specificity Phenylpyruvate Decarboxylase

Inhibitory Activity Profile: MIF Ketonase and Amino Acid Formation

Sodium phenylpyruvate exhibits quantifiable inhibitory activity against macrophage migration inhibitory factor (MIF) ketonase, with a reported IC50 of 2.99 μM (2990 nM) using human recombinant MIF and phenylpyruvate as substrate [1]. Additionally, the compound inhibits amino acid formation and depresses oxygen consumption in cellular systems . While comparative IC50 values for other phenylpyruvate salts or α-keto acids are not systematically reported in the same assays, the sodium salt's established inhibitory profile serves as a reference point for evaluating structural analogs and designing metabolic pathway interventions.

MIF Ketonase Inhibition
Supporting evidence
IC50 2.99 μM (2990 nM)
Reported IC50 provides reference for inhibitor screening
Assay with human recombinant MIF; comparator data limited
Enzyme Inhibition MIF Ketonase Metabolic Regulation

Recommended Applications for Sodium 2-Oxo-3-phenylpropanoate Hydrate Based on Quantitative Differentiation Evidence


Enzymatic Assays Requiring High Aqueous Solubility and Defined Tautomeric State

Utilize sodium 2-oxo-3-phenylpropanoate hydrate for in vitro enzyme assays (e.g., phenylpyruvate decarboxylase, phenylpyruvate tautomerase, MIF ketonase) where aqueous solubility ≥37 mg/mL at 25°C enables preparation of concentrated stock solutions without organic co-solvents . The predominant keto tautomeric form in aqueous solution ensures the compound is presented as the native enzyme substrate, eliminating confounding effects from gem-diol formation observed with the free acid [1]. This is critical for obtaining reproducible kinetic parameters (Km, Vmax) and for high-throughput screening campaigns where DMSO insolubility precludes alternative salt forms.

Long-Term Metabolic Pathway Studies and Compound Library Storage

Leverage the superior thermal and storage stability of the monohydrate sodium salt (mp >300°C, stable at 2-8°C under inert atmosphere) [1] for long-term compound library maintenance and multi-year metabolic studies. Unlike the free acid, which decomposes at 155°C and oxidizes in ambient air , the sodium salt monohydrate maintains chemical integrity and consistent hydration state across procurement batches, reducing experimental variability and the need for frequent re-qualification.

Phenylketonuria (PKU) Biomarker Research and Metabolic Disorder Modeling

Employ sodium phenylpyruvate monohydrate as an authentic PKU biomarker analog for developing analytical detection methods (e.g., LC-MS/MS, colorimetric assays) and for studying phenylalanine metabolism dysregulation. The compound's defined stoichiometry and aqueous solubility facilitate preparation of calibration standards and spiked biological matrices . Its established role as an inhibitor of amino acid formation and oxygen consumption [1] further supports its use in cellular models of PKU to evaluate metabolic interventions.

Chemical Synthesis Intermediate for Phenylpyruvate-Derived Compounds

Utilize the sodium salt as a stable, water-soluble precursor for synthesizing phenylpyruvate-derived compounds (e.g., phenylacetone via decarboxylation, α-amino acids via transamination, or condensation products with aldehydes/ketones) . The sodium counterion facilitates aqueous-phase reactions and simplifies work-up compared to the free acid, which requires organic solvents (ethanol, diethyl ether) for dissolution and is prone to oxidation [1]. The defined hydrate form ensures accurate molar calculations for stoichiometric reactions.

Application
Selection Property
Validation Focus
In vitro enzyme kinetics
Aqueous solubility & keto tautomer
Confirm Km/Vmax without co-solvent interference
Compound library storage
Thermal and hydration stability
Monitor degradation and water content over time
PKU biomarker research
Defined stoichiometry & solubility
Validate calibration and matrix spike recovery
Aqueous-phase synthesis
Water-soluble sodium salt
Ensure molar accuracy and limit oxidation

Technical Documentation Hub

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23 linked technical documents
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